(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
Description
This compound belongs to the α,β-unsaturated ketone family, characterized by an enone (prop-2-en-1-one) backbone conjugated with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 4-(pyrazin-2-yloxy)piperidin-1-yl substituent .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-19(4-2-14-1-3-16-17(11-14)25-13-24-16)22-9-5-15(6-10-22)26-18-12-20-7-8-21-18/h1-4,7-8,11-12,15H,5-6,9-10,13H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOFFGOZCVZMGY-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrazin-2-yloxy Piperidine: This involves the nucleophilic substitution reaction of pyrazine with piperidine in the presence of a suitable base.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the pyrazin-2-yloxy piperidine derivative through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols can replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alkanes.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactive properties.
Pharmacology: It serves as a lead compound in drug discovery programs aimed at developing new medications.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activity, thereby modulating the physiological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Piperidine vs. Piperazine : Piperidine derivatives (e.g., ilepcimide) exhibit greater lipophilicity, favoring blood-brain barrier penetration, while piperazine analogs (e.g., ) often show enhanced solubility and receptor selectivity .
- Pyrazine vs.
- Halogenation Effects : Bromine substitution in increases molecular weight and polar surface area, which may reduce oral bioavailability but enhance target binding specificity .
Research Methodologies and Limitations
- Crystallography : SHELX programs () have been pivotal in resolving the stereochemistry of such compounds, confirming the (E)-configuration and hydrogen-bonding networks .
- Data Gaps: Limited pharmacokinetic or in vivo data exist for the target compound, necessitating further studies on ADMET properties.
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 2035018-20-1 |
| Molecular Formula | C₁₉H₁₇N₅O₃ |
| Molecular Weight | 363.4 g/mol |
Structure
The compound features a benzo[d][1,3]dioxole moiety and a pyrazin-2-yloxy-piperidine group, which are significant for its biological interactions. The structural complexity allows for diverse interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit notable anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting cancer cell proliferation. A study reported IC₅₀ values of related compounds as low as 2.38 µM against HepG2 liver cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have been found to disrupt signaling pathways critical for cancer cell survival and proliferation.
- Apoptosis Induction : Studies using annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways, specifically affecting proteins like Bax and Bcl-2 .
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, indicating a broad-spectrum antimicrobial potential .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of the compound:
| Study Type | Findings |
|---|---|
| Anticancer Assays | Significant inhibition of cancer cell lines; IC₅₀ values < 5 µM . |
| Antimicrobial Assays | Effective against multiple bacterial strains . |
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of benzo[d][1,3]dioxole derivatives for their anticancer efficacy. The results indicated that compounds with structural similarities to This compound exhibited enhanced cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The study employed flow cytometry to assess apoptosis rates and found a significant increase in early apoptotic cells upon treatment with these compounds .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of pyrazole derivatives. The study tested several compounds against common pathogens and found that those containing the pyrazinyl moiety exhibited promising antibacterial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, such as coupling a benzo[d][1,3]dioxole-containing precursor with a functionalized piperidine-pyrazine intermediate. Key steps include:
- Knoevenagel condensation to form the α,β-unsaturated ketone (enone) moiety.
- Nucleophilic substitution for introducing the pyrazin-2-yloxy group to the piperidine ring. Optimization requires inert atmospheres (argon/nitrogen), controlled temperatures (0–60°C), and catalysts like DCC (dicyclohexylcarbodiimide) . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is structural characterization performed for this compound?
Confirm the structure using:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.7–7.2 ppm for benzo[d][1,3]dioxole), enone geometry (J = 12–16 Hz for E-configuration), and piperidine/pyrazine signals .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z ~434) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What structural features contribute to its biological activity?
Key motifs include:
- Benzo[d][1,3]dioxole : Enhances lipophilicity and membrane permeability .
- Piperidine-pyrazine linkage : Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .
- α,β-unsaturated ketone : Acts as a Michael acceptor for covalent interactions with nucleophilic residues (e.g., cysteine thiols) .
Q. What in vitro assays are used for preliminary biological screening?
Common assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease activity).
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination).
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization . Solubility in DMSO or ethanol is critical for dosing consistency .
Advanced Research Questions
Q. How can computational methods predict its reactivity and target interactions?
Use:
Q. What strategies resolve contradictions in SAR studies with analogous compounds?
Address discrepancies by:
- Meta-analysis of bioactivity data from structurally similar derivatives (e.g., pyrazole or thiazolidinone analogs) .
- Proteomic profiling to identify off-target effects confounding SAR interpretations .
- Statistical modeling (PLS regression) to correlate substituent effects (e.g., methoxy vs. propoxy groups) with activity .
Q. How is reaction stereochemistry controlled during synthesis?
- Chiral auxiliaries (e.g., Evans oxazolidinones) for asymmetric induction in piperidine functionalization.
- Catalytic asymmetric synthesis : Use of organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective steps .
- HPLC chiral separation (Chiralpak columns) to isolate enantiomers .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
Employ:
- Cryo-EM or X-ray crystallography to visualize compound-target complexes .
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Metabolomics (LC-MS) to track downstream metabolic perturbations .
Q. How do formulation challenges impact preclinical studies?
- Solubility enhancement : Use cyclodextrins or lipid nanoparticles for in vivo delivery .
- Stability testing : Monitor degradation under varied pH/temperature via accelerated stability studies (ICH guidelines) .
- Bioavailability optimization : Pharmacokinetic studies with radiolabeled compound (³H/¹⁴C) to assess absorption/distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
